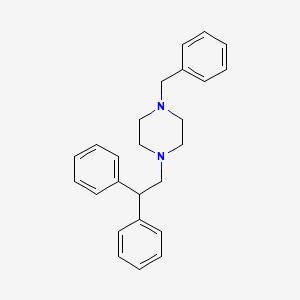

1-benzyl-4-(2,2-diphenylethyl)piperazine

Description

1-Benzyl-4-(2,2-diphenylethyl)piperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a 2,2-diphenylethyl moiety at the 4-position of the piperazine ring. This compound belongs to a class of synthetic molecules studied for their pharmacological properties, including analgesic and receptor-modulating activities . The 2,2-diphenylethyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity to central nervous system (CNS) targets, such as opioid receptors, while the benzyl group contributes to π-π interactions with aromatic residues in enzymes or receptors .

Properties

IUPAC Name |

1-benzyl-4-(2,2-diphenylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2/c1-4-10-22(11-5-1)20-26-16-18-27(19-17-26)21-25(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25H,16-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQPLFYSJDDVEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Analgesic Piperazine Derivatives

MT-45 (1-Cyclohexyl-4-(1,2-Diphenylethyl)piperazine)

- Structural Differences : MT-45 replaces the benzyl group at the 1-position with a cyclohexyl group and features a 1,2-diphenylethyl substituent (vs. 2,2-diphenylethyl in the target compound).

- Pharmacological Activity : MT-45 exhibits potent morphine-like analgesic activity but lacks significant hyperglycemic or miotic effects, suggesting partial differentiation from classical opioids . In contrast, the 2,2-diphenylethyl isomer in the target compound may alter receptor binding kinetics due to steric effects.

- Enantiomer Specificity : The R(−)-enantiomer of MT-45 shows negligible activity, while the S(+)-enantiomer retains analgesic potency, highlighting the role of stereochemistry in efficacy .

1-Cycloalkyl-4-(1,2-Diphenylethyl)piperazines

- SAR Insights : Cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) at the 1-position enhance analgesic activity compared to smaller alkyl substituents. For example, 1-cyclohexyl derivatives demonstrate ED₅₀ values of 0.6 mg/kg (hot-plate test in mice), whereas benzyl-substituted analogs may exhibit reduced potency due to increased metabolic instability .

Piperazines with Diphenylethyl Substituents

1-(2,2-Diphenylethyl)piperazine (Compound D3)

- Structural Profile : This compound lacks the benzyl group and positions the 2,2-diphenylethyl moiety directly on the piperazine nitrogen.

- Biological Relevance : Used as a building block in antimalarial drug development, D3 improves logP values and inhibitory potency against β-amyloid aggregation when incorporated into hybrid molecules .

Benzhydrylpiperazines (e.g., Cyclizine)

Dual-Target Piperazine Derivatives

Amyloid-β/Tau Aggregation Inhibitors

- Series A Compounds : Piperazines substituted with 2,2-diphenylethyl, diphenylmethyl, or 3,3-diphenylpropyl groups exhibit IC₅₀ values of 19–22 µM against β-secretase (BACE1), a target in Alzheimer’s disease. The 2,2-diphenylethyl group in the target compound may similarly enhance hydrophobic interactions with enzyme pockets .

Data Tables: Key Comparisons

Table 1. Analgesic Activity of Selected Piperazines

| Compound | Substituent (1-Position) | Substituent (4-Position) | Analgesic ED₅₀ (mg/kg) | Receptor Specificity |

|---|---|---|---|---|

| MT-45 | Cyclohexyl | 1,2-Diphenylethyl | 0.6 (Hot-plate) | μ-Opioid (partial agonist) |

| Target Compound | Benzyl | 2,2-Diphenylethyl | Not reported | Hypothesized μ/δ-Opioid |

| 1-Cyclopentyl Derivative | Cyclopentyl | 1,2-Diphenylethyl | 1.2 | μ-Opioid |

| Cyclizine | Benzhydryl | Methyl | N/A | H₁ Receptor |

Table 2. Physicochemical and Pharmacokinetic Properties

| Compound | logP | Metabolic Stability | Plasma Half-Life (hr) | Key Metabolites |

|---|---|---|---|---|

| MT-45 | 4.2 | Moderate | 2.5 | N-Dealkylation products |

| Target Compound | 5.1* | Low (predicted) | Not reported | Benzyl oxidation derivatives |

| 1-(2,2-Diphenylethyl)piperazine | 3.8 | High | 4.0 | None detected |

*Estimated using ChemDraw.

Research Findings and Implications

- Structural Flexibility : The 4-position diphenylethyl group is critical for CNS activity, but isomerism (1,2 vs. 2,2) and N-substituents modulate receptor engagement .

- Therapeutic Potential: Dual-target derivatives (e.g., BACE1 inhibitors) suggest broader applications beyond analgesia, warranting further study for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.